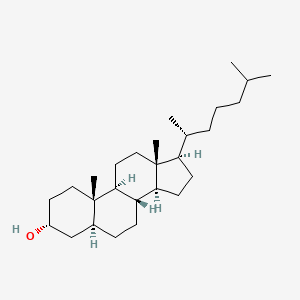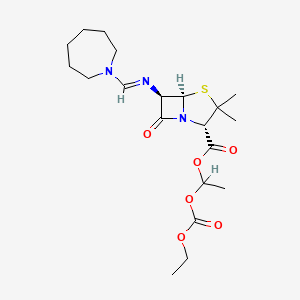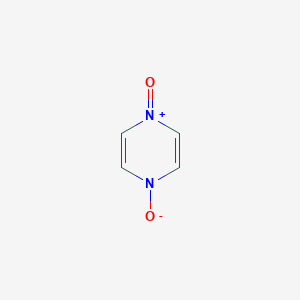
Pirazina, 1,4-dióxido
Descripción general
Descripción
Pyrazine, 1,4-dioxide, also known as Pyrazine, 1,4-dioxide, is a useful research compound. Its molecular formula is C4H4N2O2 and its molecular weight is 112.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality Pyrazine, 1,4-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyrazine, 1,4-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Propiedades químicas y estructura
Pirazina, 1,4-dióxido tiene la fórmula molecular C4H4N2O2 {svg_1}. Se caracteriza por un orbital molecular π desocupado de baja energía y una bifuncionalidad única, que le permite formar enlaces de coordinación mientras actúa como un ligando puente {svg_2}.
Inhibición de la corrosión
Se ha informado que la pirazina y sus derivados son inhibidores efectivos de la corrosión para materiales metálicos en soluciones acuosas {svg_3}. Actúan como inhibidores de tipo mixto para el acero y las aleaciones de Al y Mg {svg_4}. La adsorción de los derivados de pirazina sobre el acero puede ser física o química, pero es puramente química en las aleaciones de Al y Mg {svg_5}.
Material energético
La pirazina 1,4-dióxido en sí es un prolífico formador de cocristales y un material energético {svg_6}. Tiene dos fragmentos de óxido de nitrógeno, lo que indica posibles peligros {svg_7}.
Aplicaciones médicas y agrícolas
El desarrollo de derivados de pirrolopirazina es un buen tema de investigación porque estos productos químicos son ahora generalmente conocidos como N-heterociclos clave con posible uso en medicina y agricultura {svg_8}.
Reconocimiento molecular
Los sistemas basados en calixpirrol (C4P) se han explorado ampliamente como agentes de unión para aniones y pares iónicos. Sin embargo, su capacidad para actuar como contenedores moleculares para especies neutras sigue siendo poco explorada {svg_9}. El N,N'-dióxido de pirazina (PZDO) se ha estudiado por su reconocimiento molecular utilizando una serie de sistemas de calixpirrol extendidos aril {svg_10}.
Termoquímica
La this compound se ha estudiado por su comportamiento térmico, propiedades termoquímicas y sensibilidad mecánica {svg_11}. El Centro de Investigación Termodinámica (TRC) proporciona datos sobre sus datos de cambio de fase, datos de termoquímica en fase gaseosa, datos de termoquímica en fase condensada y datos de energética iónica en fase gaseosa {svg_12}.
Mecanismo De Acción
Target of Action
It’s worth noting that pyrazine derivatives have been associated with a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory
Mode of Action
Some studies suggest that pyrazine-containing therapeutic agents can reversibly inhibit the 26s proteasome through the action of its boronic acid moiety, leading to the dysregulation of proteins critical to multiple myeloma cell growth and survival
Biochemical Pathways
For example, Tetramethylpyrazine (a pyrazine derivative) is reported to scavenge superoxide anions and decrease nitric oxide production in human Granulocytes
Pharmacokinetics
It’s known that in humans and animals, pyrazines are excreted as glucuronates or bound to glutathione via the kidney after hydroxylation
Result of Action
It’s known that pyrazine derivatives can have a wide range of biological effects, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities
Action Environment
It’s known that the formation of pyrazines can be influenced by various factors during food processing
Análisis Bioquímico
Biochemical Properties
Pyrazine, 1,4-dioxide plays a significant role in biochemical reactions due to its redox-active nature. It interacts with various enzymes, proteins, and other biomolecules. For instance, pyrazine, 1,4-dioxide is known to interact with kinase proteins, where it serves as a hydrogen bond acceptor . This interaction is crucial for its role in modulating kinase activity, which is essential for various cellular processes. Additionally, pyrazine, 1,4-dioxide has been studied for its antimicrobial, antitumoral, anti-inflammatory, and antiviral activities .
Cellular Effects
Pyrazine, 1,4-dioxide influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, pyrazine, 1,4-dioxide can modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic flux . These effects are critical for understanding its potential therapeutic applications and its impact on cellular function.
Molecular Mechanism
The molecular mechanism of pyrazine, 1,4-dioxide involves its interaction with biomolecules at the molecular level. It can bind to specific sites on enzymes, leading to either inhibition or activation of their activity. For instance, pyrazine, 1,4-dioxide has been shown to inhibit certain enzymes by forming hydrogen bonds with key amino acids in the enzyme’s active site . This interaction can result in changes in gene expression and cellular metabolism, highlighting its potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of pyrazine, 1,4-dioxide can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that pyrazine, 1,4-dioxide remains stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, providing insights into its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of pyrazine, 1,4-dioxide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antimicrobial or antitumoral activity. At higher doses, toxic or adverse effects may be observed . Understanding the dosage effects is crucial for determining the therapeutic window and potential side effects of pyrazine, 1,4-dioxide.
Metabolic Pathways
Pyrazine, 1,4-dioxide is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For example, pyrazine, 1,4-dioxide can affect the activity of enzymes involved in redox reactions, leading to changes in metabolic flux and metabolite levels . These interactions are important for understanding its role in cellular metabolism and potential therapeutic applications.
Transport and Distribution
Within cells and tissues, pyrazine, 1,4-dioxide is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . Understanding the transport and distribution of pyrazine, 1,4-dioxide is essential for determining its bioavailability and potential therapeutic effects.
Subcellular Localization
Pyrazine, 1,4-dioxide exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its biochemical activity and potential therapeutic applications.
Propiedades
IUPAC Name |
4-oxidopyrazin-1-ium 1-oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2/c7-5-1-2-6(8)4-3-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXTKIFFXFIDYJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[N+](=O)C=CN1[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10178926 | |
| Record name | Pyrazine, 1,4-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10178926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2423-84-9 | |
| Record name | Pyrazine, 1,4-dioxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002423849 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrazine, 1,4-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10178926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




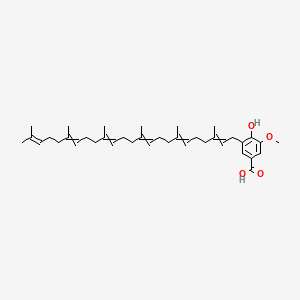
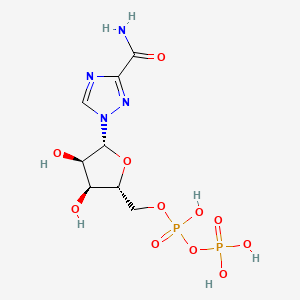

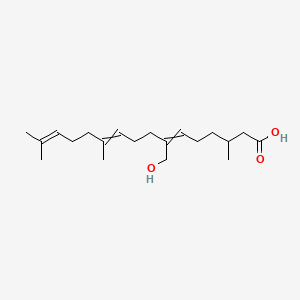
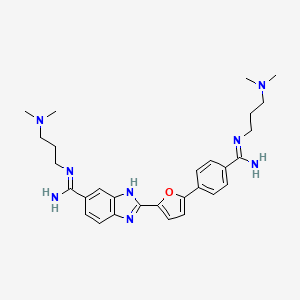
![5,5-dimethyl-2-[(E)-3-(4-methylanilino)prop-2-enoyl]cyclohexane-1,3-dione](/img/structure/B1204026.png)
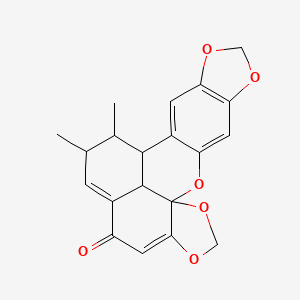
![[(6R,10S)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] acetate](/img/structure/B1204029.png)
